molecular formula C14H8N2O10S B14497111 3,3'-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) CAS No. 62919-38-4

3,3'-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid)

Cat. No.: B14497111
CAS No.: 62919-38-4
M. Wt: 396.29 g/mol
InChI Key: WQXVULHMNGYKFY-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfanediyl, hydroxy, and nitro groups attached to a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-Sulfanediylbis(6-hydroxybenzoic acid). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the hydroxy groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62919-38-4

Molecular Formula

C14H8N2O10S

Molecular Weight

396.29 g/mol

IUPAC Name

5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfanyl-2-hydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O10S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)27-6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22)

InChI Key

WQXVULHMNGYKFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])SC2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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